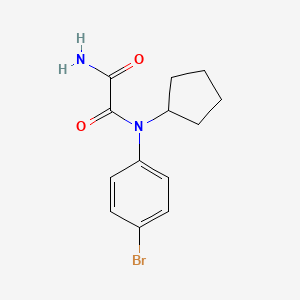
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide is an organic compound characterized by the presence of a bromophenyl group and a cyclopentyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide typically involves the reaction of 4-bromoaniline with cyclopentylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K~2~CO~3~) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: A fentanyl analogue with similar structural features but different pharmacological properties.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: A compound with antimicrobial and anticancer activities, similar to N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide.
Uniqueness
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide is unique due to its specific combination of a bromophenyl group and a cyclopentyl group attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
5379-55-5 |
|---|---|
Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
N'-(4-bromophenyl)-N'-cyclopentyloxamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-5-7-11(8-6-9)16(13(18)12(15)17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,15,17) |
InChI Key |
HHWYWLTUZZHLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C2=CC=C(C=C2)Br)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















